3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester

Catalog No.
S3435168
CAS No.
61258-25-1
M.F
C11H13NO4
M. Wt
223.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, mono...

CAS Number

61258-25-1

Product Name

3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester

IUPAC Name

5-ethoxycarbonyl-2,6-dimethylpyridine-3-carboxylate

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

InChI

InChI=1S/C11H13NO4/c1-4-16-11(15)9-5-8(10(13)14)6(2)12-7(9)3/h5H,4H2,1-3H3,(H,13,14)/p-1

InChI Key

UXGIEYNFUOSRFI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(C(=C1)C(=O)[O-])C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C(=O)O)C)C

3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester is a chemical compound characterized by its pyridine ring structure and carboxylic acid functional groups. Its molecular formula is C12H15NO4, and it has a molecular weight of approximately 237.25 g/mol. The compound appears as a yellow or light yellow powder, and its structure includes two carboxylic acid groups at the 3 and 5 positions of the pyridine ring, along with a dimethyl substitution at the 2 and 6 positions. The presence of an ethyl ester group enhances its solubility and reactivity in various chemical processes .

Typical of esters and pyridine derivatives:

  • Esterification: It can react with alcohols to form diesters or other modified esters.
  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to regenerate the corresponding carboxylic acid and alcohol.
  • Reduction: The compound can undergo reduction reactions to yield various derivatives, including alcohols or amines depending on the reducing agent used.

Research indicates that compounds related to 3,5-pyridinedicarboxylic acid derivatives exhibit significant biological activities. These include:

  • Antioxidant properties: Many pyridine derivatives have shown potential in scavenging free radicals.
  • Antimicrobial activity: Some studies suggest that these compounds may inhibit the growth of certain bacteria and fungi.
  • Pharmacological effects: There is ongoing research into their potential roles in treating conditions such as hypertension and diabetes due to their influence on biological pathways .

The synthesis of 3,5-pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester can be achieved through several methods:

  • Hantzsch Reaction: This method involves the condensation of aldehydes with β-keto esters and ammonia or primary amines in the presence of a catalyst to form dihydropyridine derivatives.
  • Esterification: The direct esterification of 3,5-pyridinedicarboxylic acid with ethanol in acidic conditions can yield the monoethyl ester.
  • Reduction Reactions: Starting from appropriate pyridine precursors, reduction can be performed to introduce the desired functional groups while maintaining the integrity of the pyridine ring .

3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester finds applications across various fields:

  • Pharmaceutical Industry: Used as a precursor for synthesizing biologically active compounds.
  • Agriculture: Potential use in developing herbicides or pesticides due to its biological activity.
  • Chemical Synthesis: Acts as an intermediate in organic synthesis for creating complex molecules.

Interaction studies involving this compound often focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies aim to elucidate its mechanism of action in biological systems:

  • Binding Affinity: Research into how this compound interacts with specific receptors or enzymes can provide insights into its pharmacological potential.
  • Toxicological Assessments: Evaluating its safety profile through interaction studies helps understand any adverse effects it may have on living organisms .

Several compounds share structural similarities with 3,5-pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Diethyl 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylateC13H19NO4Contains diethyl ester groups
2,6-Dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl esterC11H15NO4Features dimethyl substitution at different positions
Ethyl 2-(2-pyridyl)-3,5-pyridinedicarboxylateC13H13N2O4Contains a pyridyl group enhancing biological activity

The uniqueness of 3,5-pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester lies in its specific arrangement of functional groups which may confer distinct biological properties compared to its analogs .

XLogP3

1.4

Dates

Last modified: 08-19-2023

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